2H-Thiireno[e][1,3]benzodioxole is a heterocyclic compound that belongs to the benzodioxole family, characterized by its unique structural properties and potential applications in various scientific fields. This compound features a thiirane ring fused with a benzodioxole structure, which contributes to its chemical reactivity and biological activity.
The compound can be synthesized from precursors such as catechol and various aldehydes or ketones. Its derivatives have been investigated for their biological activities, making them of interest in medicinal chemistry.
2H-Thiireno[e][1,3]benzodioxole is classified as:
The synthesis of 2H-Thiireno[e][1,3]benzodioxole typically involves several methods:
The typical reaction conditions include:
2H-Thiireno[e][1,3]benzodioxole has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating its composition of carbon, hydrogen, oxygen, and sulfur atoms.
The compound is known to participate in various chemical reactions, including:
Reactions involving 2H-Thiireno[e][1,3]benzodioxole may require specific conditions such as:
The mechanism of action for compounds like 2H-Thiireno[e][1,3]benzodioxole often involves:
Studies have indicated that derivatives of benzodioxole compounds exhibit significant biological activities, including anti-inflammatory and anti-cancer properties .
2H-Thiireno[e][1,3]benzodioxole and its derivatives have potential applications in:
Computer-aided drug design (CADD) has revolutionized the development of thiireno-benzodioxole derivatives by enabling in silico prediction of biological activity and receptor binding. PyRx—a computational docking tool—facilitates virtual screening of compound libraries against target proteins, significantly reducing experimental workload and cost [9]. For thiireno-benzodioxoles, CADD workflows typically involve:
Table 1: CADD Parameters for Key Thiireno-Benzodioxole Derivatives
Compound ID | Target Protein | Binding Energy (kcal/mol) | Kd (M⁻¹) |
---|---|---|---|
K-10 | TIR1 (Auxin Receptor) | −10.6 | 5.89 × 10⁷ |
F1094-0201 | BACE-1 | −12.0 | 6.25 × 10⁸ |
HTS05309 | TIR1/GID1 | −9.2 (dual target) | 1.81 × 10⁷ |
Virtual screening of thiireno-benzodioxole libraries has identified potent auxin receptor agonists. In a landmark study, 22 N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives (K-1 to K-22) were designed via pharmacophore-based screening of the Maybridge database (53,352 compounds) against TIR1 [1]. Key findings include:
Continuous-flow systems enhance the acylation efficiency of benzodioxole scaffolds by improving heat/mass transfer and catalyst utilization. The synthesis of 2,2-difluoro-1,3-benzodioxole—a key precursor for thiireno fusion—exemplifies this:
Table 2: Catalytic Systems for 2,2-Difluoro-1,3-Benzodioxole Synthesis
Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
KF/HF (10 mol%) | Sulfolane | 150 | 92 | <3% |
CsF/HF (8 mol%) | Acetonitrile | 130 | 87 | <5% |
KHF₂ (15 mol%) | Sulfolane | 160 | 78 | 8% |
Solid-phase synthesis leverages recyclable carbon-based acids for regioselective benzodioxole functionalization. Key advances include:
Regioselectivity in thiireno-benzodioxole functionalization is governed by electronic and steric factors:
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3